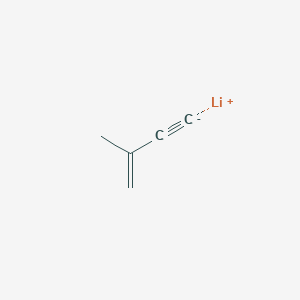
Lithium, (3-methyl-3-buten-1-ynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, (3-methyl-3-buten-1-ynyl)-: is an organolithium compound with the molecular formula C5H5Li and a molecular weight of 72.04 g/mol . This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium, (3-methyl-3-buten-1-ynyl)- typically involves the reaction of 3-methyl-3-buten-1-yne with a lithium reagent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen in the air .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of specialized equipment to handle the reactive nature of the lithium compound .
Chemical Reactions Analysis
Types of Reactions: Lithium, (3-methyl-3-buten-1-ynyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The lithium atom can be substituted with other atoms or groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like halogens or alkyl halides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions vary depending on the reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones , while reduction can produce alkanes .
Scientific Research Applications
Chemistry: In chemistry, Lithium, (3-methyl-3-buten-1-ynyl)- is used as a reagent in organic synthesis. It is particularly useful in the formation of carbon-carbon bonds and in the synthesis of complex organic molecules .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are studied for their potential pharmacological properties and as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of polymers and specialty chemicals . Its reactivity makes it valuable in the synthesis of materials with specific properties .
Mechanism of Action
The mechanism of action of Lithium, (3-methyl-3-buten-1-ynyl)- involves its ability to act as a nucleophile due to the presence of the lithium atom. This nucleophilic behavior allows it to participate in various chemical reactions, forming new bonds and creating complex molecules. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
- Lithium 3-methyl-3-buten-1-yn-1-ide
- (3-methyl-3-buten-1-ynyl)benzene
Comparison: Lithium, (3-methyl-3-buten-1-ynyl)- is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in certain chemical reactions, particularly in the formation of carbon-carbon bonds. Its reactivity and the presence of the lithium atom make it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
lithium;2-methylbut-1-en-3-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.Li/c1-4-5(2)3;/h2H2,3H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIDMSXOCMRVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=C)C#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Li |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447075 |
Source


|
| Record name | Lithium, (3-methyl-3-buten-1-ynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38341-85-4 |
Source


|
| Record name | Lithium, (3-methyl-3-buten-1-ynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzonitrile, 4-[bis(acetyloxy)methyl]-](/img/structure/B14680295.png)

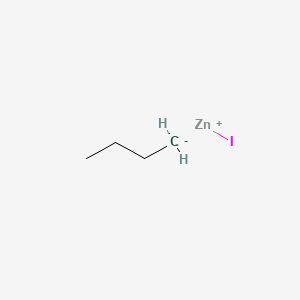
![2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14680305.png)
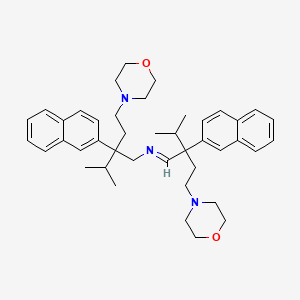
![8-Methoxyphenanthro[3,4-d][1,3]dioxole](/img/structure/B14680312.png)

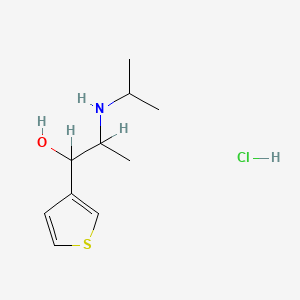
![7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14680343.png)
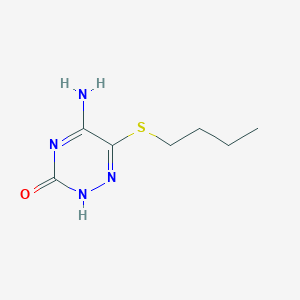
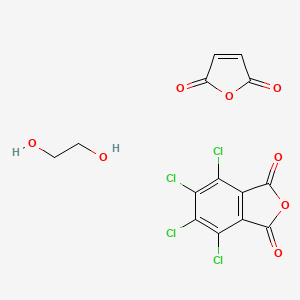
![N-[4-(cycloheptylmethyl)cyclohexyl]acetamide](/img/structure/B14680353.png)

![5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14680368.png)
